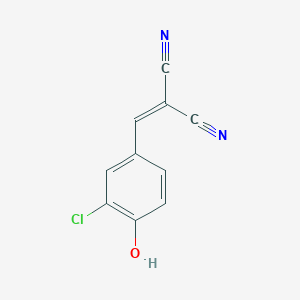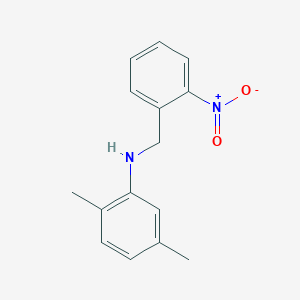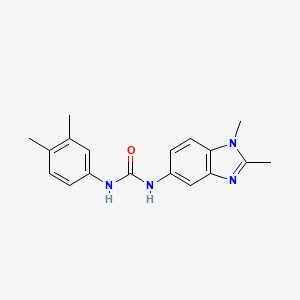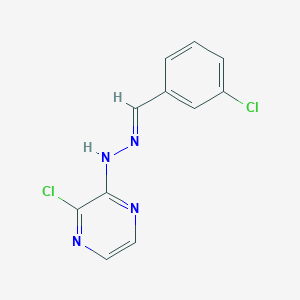
N-(2,5-dimethoxyphenyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(3-methylphenyl)thiourea, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. DMPT has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
DMPT has been shown to have a range of biochemical and physiological effects, depending on the application. In livestock, DMPT has been shown to improve growth performance, increase feed intake, and reduce ammonia emissions. In cancer cells, DMPT has been shown to induce cell death and inhibit tumor growth. In neurons, DMPT has been shown to protect against oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One of the main advantages of DMPT for lab experiments is its versatility. DMPT can be used in a range of applications, from agriculture to medicine to materials science. Additionally, DMPT is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DMPT is its potential toxicity. DMPT has been shown to have cytotoxic effects on certain cell types, and its safety profile in humans is not well established.
将来の方向性
There are many potential future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and administration of DMPT to improve livestock growth performance and reduce ammonia emissions. In medicine, future studies could investigate the potential of DMPT as an anticancer agent and neuroprotective agent. In materials science, further studies could explore the use of DMPT in the synthesis of new materials with unique properties. Additionally, further studies could investigate the safety and toxicity of DMPT in humans to establish its potential as a therapeutic agent.
合成法
DMPT is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl isothiocyanate. The reaction produces the intermediate product, which is then treated with ammonium hydroxide to yield DMPT. The synthesis of DMPT is a complex process that requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DMPT has been shown to improve the growth performance of livestock, increase feed intake, and reduce ammonia emissions. In medicine, DMPT has been investigated for its potential as an anticancer agent, as well as its ability to protect against neurodegenerative diseases. In materials science, DMPT has been studied for its use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-4-6-12(9-11)17-16(21)18-14-10-13(19-2)7-8-15(14)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDZJJVWIADRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)



![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
